Cas no 863457-92-5 (methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate)

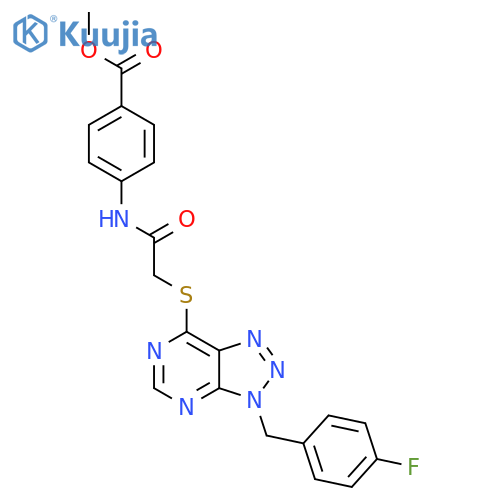

863457-92-5 structure

商品名:methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate

methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate

- methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

- methyl 4-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate

- AKOS024596257

- 863457-92-5

- F0682-0277

- methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate

- Benzoic acid, 4-[[2-[[3-[(4-fluorophenyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]thio]acetyl]amino]-, methyl ester

-

- インチ: 1S/C21H17FN6O3S/c1-31-21(30)14-4-8-16(9-5-14)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)10-13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,25,29)

- InChIKey: YZKRMBBAXRALOI-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(NC(CSC2N=CN=C3N(CC4=CC=C(F)C=C4)N=NC3=2)=O)C=C1

計算された属性

- せいみつぶんしりょう: 452.10668776g/mol

- どういたいしつりょう: 452.10668776g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 645

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 137Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- ふってん: 728.5±60.0 °C(Predicted)

- 酸性度係数(pKa): 12.00±0.70(Predicted)

methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0682-0277-1mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-20mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-5mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-25mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-50mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-30mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-2μmol |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-40mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-5μmol |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0682-0277-2mg |

methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |

863457-92-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

863457-92-5 (methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate) 関連製品

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量